

Spectroscopic Analysis of 2-Heptene: A Technical Guide

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Compound of Interest		
Compound Name:	2-Heptene	
Cat. No.:	B165337	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **2-Heptene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the experimental protocols for acquiring this data and presents the information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis and trans isomers of **2-Heptene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Isomer	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
trans-2-Heptene	H1	~1.63	d	
H2	~5.4	m		_
H3	~5.4	m	_	
H4	~1.96	m	_	
H5	~1.3	m	_	
H6	~1.3	m	_	
H7	~0.89	t	_	
cis-2-Heptene	H1	~1.6	d	_
H2	~5.4	m	_	
H3	~5.4	m		
H4	~2.0	m	_	
H5	~1.3	m	_	
H6	~1.3	m	_	
H7	~0.9	t		

¹³C NMR (Carbon-13 NMR) Data for trans-**2-Heptene**[1]



Carbon Assignment	Chemical Shift (δ, ppm)
C1	17.91
C2	124.60
C3	131.73
C4	32.40
C5	31.94
C6	22.32
C7	13.98

¹³C NMR (Carbon-13 NMR) Data for cis-2-Heptene

Carbon Assignment	Chemical Shift (δ, ppm)
C1	12.4
C2	123.7
C3	130.8
C4	27.2
C5	32.2
C6	22.8
C7	14.0

Infrared (IR) Spectroscopy



Isomer	Functional Group	Vibrational Mode	Frequency (cm ⁻¹)
trans-2-Heptene	=C-H	C-H stretch (alkene)	~3020
С-Н	C-H stretch (alkane)	2850-2960	
C=C	C=C stretch	~1670	_
=C-H	C-H bend (out-of- plane)	~965	
cis-2-Heptene	=C-H	C-H stretch (alkene)	~3015
С-Н	C-H stretch (alkane)	2850-2960	
C=C	C=C stretch	~1660	_
=C-H	C-H bend (out-of- plane)	~690	

Mass Spectrometry (MS)

Isomer	m/z	Relative Intensity (%)	Fragment Ion
trans-2-Heptene	98	~25	[M]+ (Molecular Ion)
83	~20	[M-CH₃] ⁺	
69	~50	[M-C₂H₅] ⁺	
55	~100	[C ₄ H ₇] ⁺	
41	~85	[C₃H₅] ⁺	
cis-2-Heptene	98	~20	[M]+ (Molecular Ion)
83	~15	[M-CH₃] ⁺	
69	~45	[M-C₂H₅] ⁺	-
55	~100	[C4H7] ⁺	-
41	~80	[C₃H₅] ⁺	



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation[2][3][4][5][6]

- Sample Purity: Ensure the **2-Heptene** sample is of high purity to avoid interference from impurities in the spectrum.
- Solvent Selection: Choose a suitable deuterated solvent in which **2-Heptene** is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like **2-Heptene**.[3]
- Concentration: For ¹H NMR, a concentration of 5-20 mg of 2-Heptene in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][5]
- Sample Transfer: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3] The final sample height in the tube should be approximately 4-5 cm.[3][5]
- Capping: Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition[5]

- Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[5]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or
 ¹³C) to maximize signal detection.[5]



- Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film)[7][8][9]

- Cell Selection: For liquid samples like **2-Heptene**, the simplest method is to use salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[9]
- Sample Application: Place a drop or two of the neat (undiluted) **2-Heptene** onto the center of one clean, dry salt plate using a Pasteur pipette.[9]
- Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[7]
- Mounting: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition[8]

- Background Scan: First, run a background spectrum with no sample in the beam path. This is to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- Sample Scan: Place the sample holder with the **2-Heptene** sample into the spectrometer and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).



Mass Spectrometry (MS)

Sample Introduction for a Volatile Compound[10][11][12]

- Direct Inlet or GC Inlet: For a volatile liquid like **2-Heptene**, the sample can be introduced directly into the mass spectrometer's ion source via a heated inlet system or, more commonly, through a Gas Chromatograph (GC) for separation from any potential impurities.
- Headspace Analysis: An alternative method is Headspace Solid-Phase Microextraction (HS-SPME), where a fiber coated with a stationary phase is exposed to the vapor above the liquid sample to adsorb the volatile compounds, which are then thermally desorbed into the GC-MS system.[11]

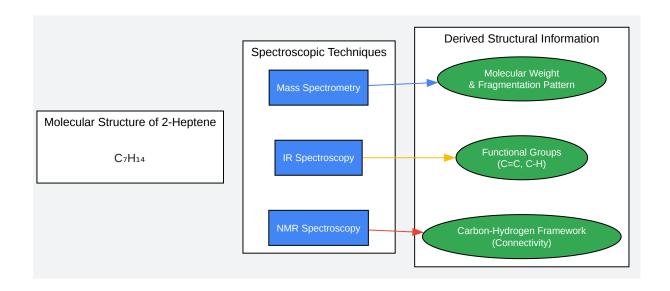
Data Acquisition (Electron Ionization)[10]

- Ionization: In the ion source, the gaseous 2-Heptene molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M+), and also induces fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
 mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates
 the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of the detected ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

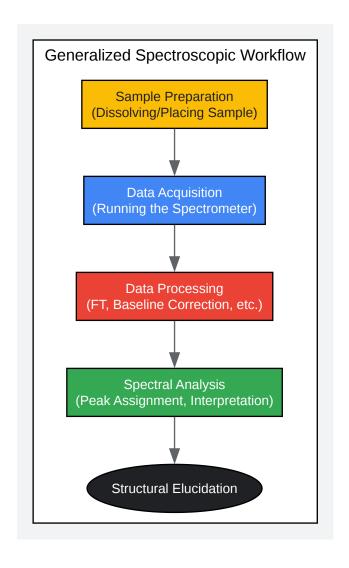




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Caption: Relationship between spectroscopic techniques and the structural information derived for **2-Heptene**.





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Caption: A generalized experimental workflow for the spectroscopic analysis of a chemical sample.

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